(4-(4-Bromophenyl)morpholin-2-yl)methanamine
Description
(4-(4-Bromophenyl)morpholin-2-yl)methanamine is a brominated aryl-morpholine derivative characterized by a morpholine ring substituted at the 2-position with a methanamine group and at the 4-position with a 4-bromophenyl moiety.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
[4-(4-bromophenyl)morpholin-2-yl]methanamine |
InChI |
InChI=1S/C11H15BrN2O/c12-9-1-3-10(4-2-9)14-5-6-15-11(7-13)8-14/h1-4,11H,5-8,13H2 |
InChI Key |
WLIDWIDLDKNNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=CC=C(C=C2)Br)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Bromophenyl)morpholin-2-yl)methanamine typically involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of (4-(4-Bromophenyl)morpholin-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Bromophenyl)morpholin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-(4-Bromophenyl)morpholin-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-Bromophenyl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Analogs
Substitution of the bromine atom with other halogens or functional groups significantly alters physicochemical and biological properties:
Key Findings :
- Bromine’s larger atomic radius and higher lipophilicity (logP ≈ 2.8 estimated) compared to chlorine (logP ≈ 2.3) may enhance membrane permeability but reduce solubility .
- Chlorinated analogs are more synthetically accessible via Suzuki-Miyaura coupling, as demonstrated in the synthesis of related antituberculosis agents .
Morpholine Ring-Modified Analogs
Modifications to the morpholine ring influence conformational flexibility and electronic properties:
Key Findings :
Heterocyclic-Substituted Analogs
Replacement of the phenyl group with heterocycles diversifies bioactivity:
Key Findings :
Table 1: Physicochemical Properties of Key Analogs
Biological Activity
(4-(4-Bromophenyl)morpholin-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C11H14BrN2O
- Molecular Weight : 272.15 g/mol
- IUPAC Name : (4-(4-Bromophenyl)morpholin-2-yl)methanamine
- Canonical SMILES : C(C1CN(CCO1)C2=CC=C(C=C2)Br)N
The biological activity of (4-(4-Bromophenyl)morpholin-2-yl)methanamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may exhibit agonistic or antagonistic effects depending on the target, influencing several biochemical pathways. The presence of the bromophenyl group enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, morpholine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- EGFR Inhibition : Compounds structurally related to (4-(4-Bromophenyl)morpholin-2-yl)methanamine have demonstrated inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. For example, one study reported an IC50 value of 0.38 nM for a related compound against EGFR, indicating potent activity .
- Antiproliferative Effects : In vitro studies have shown that morpholine derivatives can significantly reduce cell viability in various cancer cell lines. For example, derivatives with similar phenyl substitutions displayed IC50 values ranging from 1.22 µM to 3.2 nM against different cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies focusing on related morpholine derivatives have reported broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of halogenated phenyl groups has been shown to enhance this activity significantly.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of several morpholine derivatives, including (4-(4-Bromophenyl)morpholin-2-yl)methanamine. The results indicated that the compound inhibited the proliferation of A431 and H1975 cell lines with IC50 values similar to established chemotherapeutics like gefitinib .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (4-(4-Bromophenyl)morpholin-2-yl)methanamine | A431 | 1.22 | |
| Related Morpholine Derivative | H1975 | 3.2 |
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of morpholine derivatives against various bacterial strains. The study found that compounds with brominated phenyl groups exhibited enhanced antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
